Calcium terephthalate

説明

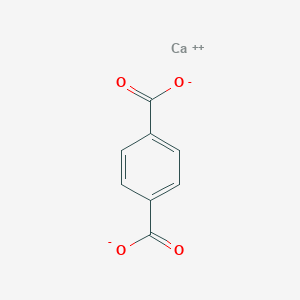

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

calcium;terephthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Ca/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHPKIXIIACPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101340682 | |

| Record name | Calcium terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-48-4, 16130-76-0 | |

| Record name | 1,4-Benzenedicarboxylic acid, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016130760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2LWP8E0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Calcium Terephthalate

Conventional Precipitation and Solution-Based Routes

Conventional synthesis of calcium terephthalate (B1205515) often relies on precipitation reactions in aqueous solutions. A common method involves the reaction of a soluble calcium salt with a soluble terephthalate salt. For instance, an aqueous solution of calcium chloride can be mixed with an aqueous solution of sodium terephthalate. prepchem.com This leads to the precipitation of calcium terephthalate trihydrate, which can then be heated to obtain the anhydrous form. prepchem.com

Another established solution-based route starts with terephthalic acid. The acid is first solubilized in an alkaline solution, such as aqueous ammonia (B1221849), to deprotonate the carboxylic acid groups. mdpi.com Subsequently, a calcium source like calcium oxide is added to the solution. The insoluble this compound then precipitates out and can be collected through filtration. mdpi.com The resulting trihydrate product is typically heated in a vacuum oven to remove both moisture and the bound water molecules, yielding anhydrous this compound. mdpi.com

These methods are well-established for producing this compound, with the primary steps involving the reaction of precursors in a solvent, followed by separation and drying of the precipitated product.

Sustainable Synthesis Approaches for this compound

In response to growing environmental concerns, significant research has focused on developing sustainable methods for synthesizing this compound, primarily by utilizing waste materials as feedstocks.

A key area of green chemistry is the upcycling of poly(ethylene terephthalate) (PET) waste into valuable chemicals like this compound. This approach addresses plastic pollution while creating a useful product. One innovative method involves the enzymatic depolymerization of PET. By using a highly thermostable enzyme in the presence of concentrated calcium ions, waste PET can be efficiently converted into solid hydrated this compound (CaTP·3H₂O). nih.gov This one-pot biocatalysis process has achieved a conversion of approximately 84% of waste PET at 80°C in 12 hours. nih.gov The presence of calcium ions not only drives the precipitation of the product but also enhances the enzyme's thermal stability and activity. nih.gov

Another strategy is a two-step reactive processing method. In the first step, PET waste is treated with calcium hydroxide (B78521) and water in a one-pot synthesis, resulting in the formation of spindle-like this compound trihydrate crystals. dntb.gov.ua This is followed by a calcination step to yield high-purity anhydrous this compound. dntb.gov.ua Optimized purification processes for this method have demonstrated an 88.2% conversion of PET to this compound with a final product yield of 84.6%. dntb.gov.ua This highlights a scalable and effective model for upcycling PET waste. dntb.gov.ua

| Method | Key Reagents/Catalysts | Conditions | Reported Conversion/Yield | Source |

|---|---|---|---|---|

| Enzymatic Depolymerization | LCCICCG Enzyme, Calcium Ions | 80°C, 12 hours | ~84% conversion of PET | nih.gov |

| Reactive Processing & Purification | Calcium Hydroxide, Water | Multi-step process with calcination | 88.2% PET conversion, 84.6% final yield | dntb.gov.ua |

Furthering the goals of a circular economy, researchers have successfully used biogenic waste, such as chicken eggshells, as a sustainable source of calcium. up.ac.zanih.gov This approach bypasses the need for commercially produced calcium salts, which are often derived from finite mineral resources through energy-intensive processes. up.ac.zafao.org

In these green syntheses, waste eggshells (primarily calcium carbonate) are used directly as the calcium precursor. up.ac.zafao.org They are reacted with terephthalic acid, which itself can be derived from depolymerized PET plastic bottles, to form calcium-terephthalate metal-organic frameworks (MOFs). up.ac.zanih.gov To improve the reaction efficiency and purity, acid modulators like acetic acid or formic acid are often incorporated. up.ac.za These modulators facilitate the complete dissolution of the eggshell's calcium carbonate, enabling its full conversion into the final product. up.ac.za The use of a formic acid modulator has even enabled a successful room-temperature synthesis over 12 hours, significantly reducing the energy consumption of the process. up.ac.za This valorization of two distinct waste streams—eggshells and PET—represents a highly sustainable route to producing this compound. up.ac.za

Mechanochemical Synthesis Protocols

Mechanochemical synthesis offers a solvent-free or minimal-solvent alternative to traditional solution-based methods. This technique employs mechanical force, typically through ball milling, to initiate chemical reactions between solid-state reactants. mdpi.com

For the synthesis of this compound trihydrate, terephthalic acid and calcium hydroxide are milled together, often with a very small amount of water added to facilitate the reaction. mdpi.com The process has been shown to be effective in producing the desired product after several hours of milling. mdpi.com This method is also applicable to using sustainable precursors; for example, this compound has been successfully synthesized by ball-milling waste eggshells with terephthalic acid that was previously reclaimed from the hydrolysis of PET bottles. soton.ac.uk Mechanosynthesis is a key technique in green chemistry due to its significant reduction in solvent waste and often lower energy requirements compared to solvothermal methods. nih.gov

Reactive Melt Processing Strategies

Reactive melt processing is an innovative, solvent-free method for converting PET waste directly into this compound. expresspolymlett.comresearchgate.net In this process, PET pellets are blended with a reagent such as calcium hydroxide powder at high temperatures within a melt mixer or extruder. expresspolymlett.comresearchgate.net The intense mechanical shearing and high temperature in the molten state promote the thermal decomposition of PET chains, which creates more carboxylic acid end groups. expresspolymlett.comresearchgate.net

The calcium hydroxide acts as a catalyst for the hydrolysis of the polymer. expresspolymlett.comresearchgate.net The resulting mixture, an intermediate composite, is then typically treated with water in a simple hydrolysis step to complete the conversion to this compound. expresspolymlett.comresearchgate.net This method is advantageous as it combines the depolymerization and salt formation steps, potentially leading to a more cost-effective and scalable route for upcycling PET waste into a value-added chemical. expresspolymlett.comresearchgate.net

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal syntheses are powerful methods for producing highly crystalline materials, including this compound, particularly in the form of metal-organic frameworks (MOFs). up.ac.zaresearchgate.net These processes are carried out in sealed vessels, such as autoclaves, where a solvent (organic for solvothermal, water for hydrothermal) is heated above its boiling point, generating high pressure. mdpi.comgoogle.com

These conditions facilitate the dissolution of precursors and the subsequent crystallization of the product. mdpi.com For the synthesis of calcium-terephthalate MOFs, reaction parameters such as temperature, time, and the use of modulators can be precisely controlled to target specific crystalline phases. up.ac.za For example, using an acetic acid modulator with eggshell-derived calcium and PET-derived terephthalic acid, a porous triclinic phase can be formed at 80°C, while a non-porous orthorhombic phase is produced at 150°C, with both reactions running for 12 hours. up.ac.za During heating, these MOFs can undergo structural transformations, such as the loss of solvent molecules from the framework, which alters their properties. acs.org These methods are essential for creating materials with well-defined porosity and structure. researchgate.netacs.org

| Modulator | Temperature | Time | Resulting Crystalline Phase | Source |

|---|---|---|---|---|

| Acetic Acid (AA) | 80°C | 12 h | Pure Ca-BDC-tric (porous) | up.ac.za |

| Acetic Acid (AA) | 150°C | 12 h | Pure Ca-BDC-orth (non-porous) | up.ac.za |

| Formic Acid (FA) | 25°C (Room Temp) | 12 h | Pure Ca-BDC-tric (porous) | up.ac.za |

Advanced Vapor-Phase Deposition Techniques: Atomic/Molecular Layer Deposition

A significant advancement in the synthesis of this compound thin films is the use of atomic/molecular layer deposition (ALD/MLD). acs.orgresearchgate.netaalto.fiaalto.fi This gas-phase technique allows for the layer-by-layer deposition of inorganic-organic coordination networks with atomic-level precision. acs.orghelsinki.fi In this process, volatile precursors of the metal and the organic linker are pulsed sequentially into a reaction chamber, leading to self-limiting surface reactions. researchgate.nethelsinki.fi

For the synthesis of this compound (Ca-TP) thin films, calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ca(thd)₂) and terephthalic acid (TPA) are commonly used as the calcium and organic precursors, respectively. researchgate.net The ALD/MLD process enables the in-situ growth of well-crystalline Ca-TP thin films over a broad temperature range. acs.orgresearchgate.net This method offers distinct advantages over traditional liquid-phase techniques by providing solvent-free, uniform, and conformal coatings with precise thickness control. nih.goveuropean-mrs.com

The growth per cycle (GPC) is a key parameter in ALD/MLD and is influenced by the deposition temperature. For Ca-TP, the GPC can be affected by the reactivity of the hard Ca²⁺ cations. aalto.fi The resulting thin films have shown potential for applications in fields like next-generation batteries, sensors, and gas storage. aalto.firesearchgate.net

Control of Reaction Parameters and Their Influence on Product Yield and Morphology

The synthesis of this compound is highly sensitive to various reaction parameters. Careful control of these factors is essential to obtain the desired product yield, purity, crystal structure, and morphology.

Temperature and Solvent System Effects

Temperature and the choice of solvent are critical factors that dictate the outcome of this compound synthesis. In solvothermal methods, temperature plays a crucial role in determining the crystalline phase of the product. For instance, in the synthesis of a calcium-terephthalate metal-organic framework (MOF) with the formula Ca(BDC)(DMF)(H₂O), different phases can be obtained by varying the temperature. up.ac.zaup.ac.za The porous triclinic phase (Ca-BDC-tric) is typically formed at lower temperatures (e.g., 80-120 °C), while the non-porous orthorhombic phase (Ca-BDC-orth) is favored at higher temperatures (e.g., 150 °C). up.ac.zafao.org A mixture of both phases can occur at intermediate temperatures, such as 120-150 °C. up.ac.zafao.org

The solvent system, often a mixture of N,N-dimethylformamide (DMF) and water, also significantly influences the reaction. The volume of water can affect the yield of the product, with a minimum threshold of water being necessary for successful synthesis in some cases. up.ac.za Increasing the water content relative to DMF can enhance the yield of the porous Ca-BDC-tric phase by promoting the liberation of Ca²⁺ ions from precursors like eggshell-derived calcium carbonate. up.ac.za In precipitation methods, the reaction is often carried out at a specific temperature, such as 80 °C, to optimize reaction kinetics. mdpi.comnih.gov The final product, often a trihydrate, is then heated at a higher temperature (e.g., 190-200 °C) to obtain the anhydrous form. mdpi.comnih.govprepchem.com

Table 1: Influence of Temperature and Solvent on this compound Synthesis

| Synthesis Method | Temperature (°C) | Solvent System | Precursors | Key Findings |

|---|---|---|---|---|

| Solvothermal | 80 - 120 | DMF/H₂O | Eggshell (CaCO₃), Terephthalic Acid | Formation of porous triclinic phase (Ca-BDC-tric). up.ac.zafao.org |

| Solvothermal | 150 | DMF/H₂O | Eggshell (CaCO₃), Terephthalic Acid | Formation of non-porous orthorhombic phase (Ca-BDC-orth). up.ac.zafao.org |

| Solvothermal | 130 | DMF/H₂O | Eggshell (CaCO₃), Terephthalic Acid | Formation of a mixture of triclinic and orthorhombic phases. up.ac.za |

| Precipitation | 80 | Water/Ammonia | Calcium Oxide, Terephthalic Acid | Formation of this compound trihydrate. mdpi.comnih.gov |

| Dehydration | 190 - 200 | - | This compound Trihydrate | Conversion to anhydrous this compound. mdpi.comnih.govprepchem.com |

| Upcycling from PET | 80 | Water | PET, Calcium Hydroxide | Conversion of PET to this compound trihydrate. dntb.gov.uaresearchgate.net |

Stoichiometric Ratios and Precursor Concentrations

The stoichiometry of the reactants and their concentrations are fundamental parameters that control the synthesis of this compound. In a typical precipitation reaction, a stoichiometric proportion of calcium oxide is added to a solution of terephthalic acid. mdpi.comnih.gov Similarly, in other methods, a 1:1 molar ratio of a terephthalate salt solution to a calcium salt solution (e.g., CaCl₂ or Ca(NO₃)₂) is employed. google.com The concentration of the precursor solutions can also impact the final product. For instance, in one described method, a 10% (v/v) aqueous solution of calcium chloride is reacted with a 5% (w/v) aqueous solution of sodium terephthalate. prepchem.com

In enzymatic upcycling of polyethylene (B3416737) terephthalate (PET) waste, the concentration of calcium ions has been shown to be a critical factor. nih.gov Highly concentrated calcium ions (up to 1 M) not only improved the thermal stability and activity of the enzyme used for depolymerization but also led to the direct precipitation of solid this compound trihydrate, simplifying the purification process. nih.gov The concentration of precursors also influences the morphology and size of the resulting particles, which is a key consideration in the synthesis of nanomaterials. researchgate.netmdpi.com

Table 2: Stoichiometric Ratios and Precursor Concentrations in this compound Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Concentration | Product |

|---|---|---|---|---|

| Terephthalic Acid | Calcium Oxide | Stoichiometric | Not specified | This compound Trihydrate mdpi.comnih.gov |

| Terephthalate Salt | CaCl₂ or Ca(NO₃)₂ | 1:1 | 0.1 - 1 mol/L | This compound google.com |

| Sodium Terephthalate | Calcium Chloride | Not specified | 5% (w/v) and 10% (v/v) respectively | This compound Trihydrate prepchem.com |

| Terephthalic Acid | LiOH/NaOH/KOH | 1:2 (acid:OH⁻) | Not specified | Terephthalate Salt Solution google.com |

| PET Waste | Calcium Ions | Not specified | Up to 1 M | This compound Trihydrate nih.gov |

Reaction Kinetics and Time Dependence

The duration of the reaction is another parameter that can influence the phase and yield of the synthesized this compound. In some solvothermal syntheses, the effect of reaction time was found to be negligible for obtaining pure phases within a certain temperature range, with syntheses as short as 12 hours being effective. up.ac.zafao.org However, in other cases, longer reaction times (e.g., 24 to 48 hours) are employed to ensure the complete reaction of precursors, especially when using less reactive starting materials like eggshells. up.ac.za For certain syntheses, the reaction time is optimized to achieve the desired conversion and yield. For example, in an enzymatic upcycling process, a 12-hour reaction at 80 °C resulted in an approximately 84% conversion of PET waste. researchgate.netnih.gov In another method involving the reaction of a terephthalate salt solution with a calcium salt, the reaction is carried out for 6 to 24 hours. google.com The kinetics of the reaction are also important in controlling the formation of nanometric structures. mdpi.comnih.gov

Table 3: Reaction Time and Its Effect on this compound Synthesis

| Synthesis Method | Reaction Time | Temperature (°C) | Key Outcome |

|---|---|---|---|

| Solvothermal (with modulators) | 12 h | 80 / 150 | Formation of pure triclinic/orthorhombic phases. up.ac.zafao.org |

| Solvothermal (modulator-free) | 24 - 48 h | 110 / 150 | Ensures complete reaction of eggshell precursors. up.ac.za |

| Enzymatic Upcycling of PET | 12 h | 80 | ~84% conversion of PET waste. researchgate.netnih.gov |

| Precipitation | 6 - 24 h | 40 - 100 | Formation of this compound. google.com |

| Precipitation | 30 min | 80 | Precipitation of this compound. mdpi.comnih.gov |

Role of Modulators and Additives in Controlled Synthesis

Modulators and additives can play a significant role in the synthesis of this compound, particularly in controlling the reaction, improving yield and purity, and influencing the morphology of the final product. In the "green" synthesis of Ca(BDC)(DMF)(H₂O) from waste eggshells, modulators like acetic acid and formic acid have been used. up.ac.za These modulators aid in the complete acidification of the eggshell-derived CaCO₃, preventing its presence as an impurity in the final product and thereby improving atom economy. up.ac.za The choice of modulator can also influence the reaction conditions required to obtain specific phases. For example, the use of a formic acid modulator enabled a room temperature synthesis of the porous triclinic phase. up.ac.za In some synthesis procedures, ammonia is used to create an alkaline solution for solubilizing terephthalic acid. mdpi.comnih.gov The use of appropriate additives is also mentioned as a way to obtain nanometric structures by controlling the reaction kinetics. mdpi.comnih.gov

Table 4: Role of Modulators and Additives in this compound Synthesis

| Modulator/Additive | Precursors | Synthesis Method | Function |

|---|---|---|---|

| Acetic Acid | Eggshell (CaCO₃), Terephthalic Acid | Solvothermal | Complete acidification of CaCO₃, improved atom economy. up.ac.za |

| Formic Acid | Eggshell (CaCO₃), Terephthalic Acid | Solvothermal | Enabled room temperature synthesis of the triclinic phase. up.ac.za |

| Ammonia | Calcium Oxide, Terephthalic Acid | Precipitation | Creates an alkaline solution to solubilize terephthalic acid. mdpi.comnih.gov |

| Unspecified Additives | Calcium Oxide, Terephthalic Acid | Precipitation | Control of reaction kinetics to obtain nanometric structures. mdpi.comnih.gov |

Advanced Structural Elucidation and Solid State Transformations of Calcium Terephthalate

Crystallographic Analysis of Calcium Terephthalate (B1205515) and Its Hydrates

The crystal structure of calcium terephthalate and its hydrated forms has been a subject of detailed investigation, revealing complex structures that can undergo significant transformations.

This compound trihydrate (CaTP·3H₂O) crystallizes in the monoclinic system. scite.ai Its unit-cell dimensions have been determined, and the space group is identified as P2₁/c. scite.ai Within this structure, each carboxyl group of the terephthalate molecule is twisted by approximately 5 degrees from the plane of the benzene (B151609) ring. scite.ai The arrangement of the molecules and ions within the crystal lattice is a key factor influencing its physical and chemical properties.

Upon heating, this compound trihydrate undergoes dehydration, leading to the formation of anhydrous this compound. This transformation is accompanied by a change in the crystal structure. The anhydrous form can be indexed with a monoclinic crystal system and a space group of C2/c. mdpi.com This structural change involves a contraction in volume, which can lead to the formation of cracks and a rough surface on the dehydrated crystals. mdpi.com

The reversible transformation between the hydrated and anhydrous forms is a critical aspect of its potential for thermochemical energy storage. mdpi.com In situ powder X-ray diffraction studies have been instrumental in observing the structural changes that occur during de- and rehydration cycles, confirming the transition between the hydrated and anhydrate states. mdpi.com

Table 1: Crystallographic Data for this compound and its Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| This compound trihydrate | Monoclinic | P2₁/c | 7.11 | 21.67 | 6.59 | 92.3 | 4 |

| Anhydrous this compound | Monoclinic | C2/c | |||||

| 2-fluoro this compound trihydrate | Orthorhombic | Pmna | 4 |

Coordination Environment of Calcium Ions within Terephthalate Frameworks

The coordination environment of the calcium ion is a defining feature of the structure and reactivity of this compound frameworks. The coordination number of the Ca²⁺ ion and the nature of the coordinating ligands (terephthalate and water molecules) vary between the hydrated and anhydrous forms, driving the structural transformations.

In this compound trihydrate, the calcium ion exhibits an eight-fold coordination. scite.ai This coordination sphere is composed of four oxygen atoms from three different terephthalic acid ions and four oxygen atoms from water molecules. scite.ai This high coordination number, involving both the organic linker and water molecules, is characteristic of the hydrated state.

Upon dehydration to form anhydrous this compound, the coordination number of the Ca²⁺ ion decreases to six. researchgate.net In this anhydrous form, all six coordinating oxygen atoms originate from the terephthalate linkers. researchgate.net This change in coordination number is a key driver for the structural rearrangement that occurs during the dehydration process. mdpi.com The transformation involves the breaking of Ca-O bonds with water molecules and the re-coordination of the carboxylate groups of the terephthalate ligand to the calcium centers. acs.org

The coordination mode of the carboxylate groups of the terephthalate ligand is also crucial. In some frameworks, the carboxylate groups can adopt a μ₂-η¹:η¹-syn-anti-bridging mode, linking multiple calcium ions. researchgate.net The flexibility in the coordination modes of the carboxylate groups allows for the formation of diverse network topologies. The transformations between different coordination modes are often driven by external stimuli such as temperature and humidity. acs.org

The study of related calcium-based metal-organic frameworks provides further examples of the variability in the coordination environment of calcium. For instance, in some structures, infinite one-dimensional rods of calcium-oxygen polyhedra are formed, which are then linked by the organic ligands to create a three-dimensional framework. researchgate.net The specific coordination environment is influenced by factors such as the solvent system used during synthesis. mdpi.com

Spectroscopic Characterization of Molecular and Electronic Structure

Spectroscopic techniques are indispensable for elucidating the molecular and electronic structure of this compound and for monitoring its transformations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the functional groups within this compound, providing insights into coordination and hydration states. researchgate.net The positions and shapes of the absorption bands in the FTIR spectrum are sensitive to the chemical environment of the molecules.

The characteristic absorption bands for the carboxylate groups (COO⁻) are of particular importance. The separation between the asymmetric and symmetric stretching vibrations of the carboxylate group can indicate the coordination mode. A separation of 227 cm⁻¹ has been suggested to correspond to a monodentate connection between the Ca²⁺ ion and the carboxylate group. researchgate.net

In hydrated forms of this compound, broad absorption bands in the region of 3300-3500 cm⁻¹ are observed, which are attributed to the O-H stretching vibrations of coordinated and surface water molecules. researchgate.net The presence of these bands is a clear indicator of hydration. For example, two distinct bands at 3515 cm⁻¹ and 3302 cm⁻¹ can be assigned to the asymmetric and symmetric stretching of coordinated water molecules. researchgate.net

The FTIR spectrum also shows characteristic peaks for the terephthalate ligand itself. The peak around 1505-1510 cm⁻¹ is assigned to the vibration of the benzene ring. researchgate.net The coordination of the calcium ion to the carboxylate group is further evidenced by the presence of Ca-O absorption bands at lower frequencies, such as 505 cm⁻¹ and 530 cm⁻¹. researchgate.net

Upon dehydration, the bands associated with water molecules disappear, and changes in the carboxylate stretching frequencies can be observed, reflecting the altered coordination environment of the calcium ion. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3515, 3302 | Asymmetric and symmetric O-H stretching of coordinated water |

| ~3471 | O-H stretching of surface water |

| 1566 | C-C stretching of aromatic ring |

| 1505-1510 | Benzene ring vibration |

| 1394 | C-C stretching of aromatic ring |

| 505, 530 | Ca-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of the atomic nuclei within this compound. Both ¹H and ¹³C NMR are used to characterize the structure.

¹H NMR spectroscopy can be used to identify the protons in the terephthalate ligand and in any coordinated solvent molecules. For instance, the aromatic protons of the terephthalate moiety typically appear around 8.10 ppm. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the terephthalate ligand. The chemical shifts of the carbon atoms are sensitive to their local environment, including their proximity to the calcium ion and the coordination mode of the carboxylate groups.

MAS (Magic Angle Spinning) NMR has been employed to study the structural dynamics of this compound frameworks during transformations. researchgate.net Changes in the NMR spectra upon heating or hydration can reveal alterations in the local structure and coordination. researchgate.netscite.ai For example, monitoring the NMR spectra during the dehydration of this compound trihydrate shows changes consistent with the removal of water and the rearrangement of the terephthalate ligands. scite.ai

X-ray Absorption Spectroscopy (EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is a powerful element-specific technique for probing the local atomic structure around the calcium ions. researchgate.net

XANES spectra are sensitive to the coordination geometry and oxidation state of the absorbing atom. taylorfrancis.com By analyzing the features in the XANES region of the calcium K-edge spectrum, information about the local chemical environment and coordination of the calcium ions can be obtained. nih.gov For example, changes in the XANES spectra have been used to monitor the transformation of calcium hydroxide (B78521) into calcium carbonate during industrial processes. nih.gov

EXAFS provides quantitative information about the distances, coordination numbers, and types of neighboring atoms around the calcium center. This technique has been used to elucidate the structural changes that occur during the heating and hydration of this compound frameworks. researchgate.net For instance, EXAFS analysis can confirm the breaking of Ca-O bonds with water molecules and the re-coordination of carboxylate groups during thermal treatment. researchgate.net The sensitivity of XAS to both crystalline and amorphous materials makes it particularly valuable for studying materials that may not be fully crystalline. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of substances in solution. ijrti.orgresearchgate.net It is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. ijrti.org

For this compound, UV-Vis spectroscopy can be utilized for quantitative analysis, particularly for determining the concentration of terephthalate in solution. dntb.gov.ua This is especially useful for monitoring the synthesis of this compound, for example, from the recycling of polyethylene (B3416737) terephthalate (PET). dntb.gov.ua By measuring the absorbance of a solution at a specific wavelength, the concentration of the terephthalate anion can be determined using a calibration curve based on the Beer-Lambert law. researchgate.net

The development of a UV-Vis spectrophotometric method for the determination of calcium has also been reported, based on the formation of a colored complex between calcium and a reagent like murexide. researchgate.net This allows for the quantification of calcium content in various samples. The method involves finding the optimum wavelength of absorption for the complex and establishing a linear relationship between absorbance and concentration. researchgate.net

Diffraction-Based Structural Determination

Diffraction methods are fundamental in determining the atomic arrangement within this compound, revealing details about its crystal lattice and phase purity. mdpi.com

Powder X-ray Diffraction (PXRD) is a primary technique for the analysis of polycrystalline materials like this compound. frontiersin.orgcreative-biostructure.com It provides a characteristic "fingerprint" of the crystalline phases present in a sample. frontiersin.org

The PXRD pattern of anhydrous this compound (CATAS) displays distinct diffraction peaks at 2θ values of 18.8°, 21.6°, 25.7°, 26.9°, and 31.2°. mdpi.com This pattern is consistent with a monoclinic crystal system and a C2/c space group. mdpi.com The analysis of these patterns allows for phase identification and quantification. For instance, in composites, the original structures of both the polymer matrix and the this compound filler can be confirmed by the persistence of their respective diffraction peaks. mdpi.com

PXRD is also instrumental in studying structural transformations. For example, it can monitor the changes between the hydrated and anhydrous states of this compound. mdpi.com In-situ PXRD studies have shown that the dehydration of this compound trihydrate and its subsequent rehydration can be tracked by observing the appearance and disappearance of characteristic peaks. mdpi.com For instance, during rehydration, a remaining reflection from the anhydrate structure might be observed, indicating an incomplete transformation. mdpi.com

The technique is also crucial for assessing the purity of synthesized this compound. The absence of peaks from starting materials, such as terephthalic acid, confirms the completion of the reaction. researchgate.net

Table 1: Key PXRD Peaks for Anhydrous this compound (CATAS)

| 2θ (degrees) |

| 18.8 |

| 21.6 |

| 25.7 |

| 26.9 |

| 31.2 |

Data sourced from MDPI mdpi.com

For this compound trihydrate, SCXRD analysis has revealed its crystal structure, providing foundational data for understanding its properties. scite.ai The structure was solved using the symbolic addition method and refined to determine the anisotropic thermal vibrations of the atoms. scite.ai

SCXRD is also invaluable for studying structural transformations in porous coordination polymers like this compound. rsc.org It allows for direct visualization of the structural changes that occur upon stimuli such as solvent exchange or temperature variations. rsc.org For instance, studies on a related this compound-based MOF, Ca(BDC)(DMF)(H2O), have used SCXRD to detail the structural dynamics upon heating and hydration. acs.orgacs.org These studies reveal how the coordination environment of the calcium ions changes and how the framework rearranges itself. acs.org

In the case of a derivative, 2-fluoro this compound trihydrate, SCXRD analysis determined that it crystallizes in the Pmna space group, forming infinite chains of calcium atoms. mdpi.com Such detailed structural information is crucial for understanding the structure-property relationships in these materials. mdpi.com

Morphological and Microstructural Characterization

The morphology and microstructure of this compound significantly influence its performance in various applications. Electron microscopy techniques are central to visualizing these features at the micro and nanoscale.

Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface topography and morphology of materials. barc.gov.in In the study of this compound, SEM reveals the size, shape, and surface texture of its particles.

SEM images of hydrated this compound salts often show distinct crystalline morphologies. For instance, one synthesis route produces spindle-like this compound trihydrate crystals with an average size of 18.8 μm. researchgate.net Another preparation can result in plate-like particles. prepchem.com

The dehydration process induces significant morphological changes that are clearly visible with SEM. mdpi.com When this compound trihydrate is heated to form the anhydrous salt, the resulting particles often exhibit cracks and a rough surface, indicating volume contraction during dehydration. mdpi.com SEM analysis has also been used to estimate the average size of anhydrous this compound particles, which can be in the nanometer range (e.g., 50 ± 5 nm). researchgate.net

In composite materials, SEM is used to assess the dispersion of this compound filler within a polymer matrix. mdpi.com Uniform dispersion is crucial for achieving enhanced mechanical properties, and SEM micrographs can confirm whether the nanoparticles are evenly distributed or have formed agglomerates. mdpi.com

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure of materials. pubcompare.ai High-Resolution TEM (HR-TEM) can even resolve atomic lattices, while Selected Area Electron Diffraction (SAED) provides crystallographic information from localized regions.

TEM has been employed to characterize the morphology and crystal structure of calcium-based nanoparticles. nih.gov For instance, in the study of calcium oxide nanocrystals formed from the decomposition of other calcium compounds, TEM and electron diffraction patterns revealed the presence of micron-sized areas composed of variously oriented nanocrystals. nih.gov While specific TEM, HR-TEM, and SAED studies focused solely on pure this compound are less commonly detailed in the provided context, the principles of these techniques are broadly applicable to its characterization. pubcompare.ainih.gov These methods would be instrumental in examining the fine structural details of this compound nanocrystals, including their crystal lattice, defects, and the nature of their interfaces in composites.

Thermal-Induced Structural Dynamics and Dehydration/Rehydration Processes

The thermal behavior of this compound, particularly its dehydration and rehydration, is a critical aspect of its characterization, especially for applications involving temperature changes. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key techniques used to study these processes. abo.fi TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference material. abo.fi

For this compound trihydrate, TGA shows a significant weight loss corresponding to the removal of water molecules. mdpi.commdpi.com The dehydration process typically occurs in a temperature range of 100 °C to 200 °C. mdpi.com Specifically, a weight loss of about 22% (on a moisture-free basis) corresponds to the loss of three water molecules per formula unit. mdpi.com The enthalpy of this dehydration has been measured at 695 J/g. mdpi.com

The thermal decomposition of the anhydrous salt occurs at much higher temperatures. The main weight loss, corresponding to the breakdown of the organic terephthalate ligand, is observed between 500 °C and 800 °C. mdpi.comresearchgate.net This high thermal stability makes anhydrous this compound suitable for high-temperature applications.

The dehydration and rehydration processes are often reversible, a property that is being explored for thermochemical energy storage. mdpi.comtuwien.at In-situ PXRD studies have confirmed the successful de- and rehydration of this compound trihydrate. mdpi.comtuwien.at These studies show the structural transformations between the hydrated and anhydrous states. mdpi.com It has been noted that under certain conditions, rehydration can happen very quickly. mdpi.com The cyclability of this process is crucial, and studies have shown that this compound trihydrate can maintain its structural integrity over multiple dehydration/rehydration cycles. mdpi.com

The structural dynamics induced by heating can be complex. For a related calcium-terephthalate MOF, heating was shown to cause not just the removal of guest molecules like water and DMF, but also a rearrangement of the coordination bonds between the calcium ions and the terephthalate ligands, leading to the formation of new phases. acs.orgacs.org

Table 2: Thermal Properties of this compound Trihydrate

| Property | Value | Technique |

| Dehydration Temperature Range | 100 °C - 200 °C | TGA/STA |

| Weight Loss upon Dehydration | ~22% | TGA |

| Enthalpy of Dehydration | 695 J/g | DSC/STA |

| Anhydrous Decomposition Range | 500 °C - 800 °C | TGA |

Polymorphism and Phase Transitions (e.g., Triclinic-Orthorhombic Conversions)

This compound, particularly in its solvated forms, exhibits polymorphism, meaning it can exist in multiple distinct crystal structures. These different solid-state forms, or polymorphs, can arise under varying synthesis conditions and can interconvert through phase transitions, often induced by temperature changes or solvent interactions. The triclinic and orthorhombic phases of a specific this compound-based metal-organic framework (MOF), Ca(BDC)(DMF)(H₂O), have been a key focus of research, revealing how subtle changes in synthesis can direct the formation of a specific crystal structure.

Research has demonstrated that the formation of either the triclinic (Ca-BDC-tric) or orthorhombic (Ca-BDC-orth) phase of Ca(BDC)(DMF)(H₂O) can be precisely controlled by the crystallization temperature. researchgate.net The triclinic phase is consistently formed at lower synthesis temperatures, while the orthorhombic phase emerges as the temperature is increased. researchgate.netfao.org This transformation from the triclinic to the orthorhombic structure represents a distinct phase transition. researchgate.net The primary structural difference between these two polymorphs lies in the orientation of the coordinated N,N-dimethylformamide (DMF) molecule within the channels of the framework, which in turn affects their porosity. researchgate.net

The influence of chemical modulators, such as acetic acid (AA) and formic acid (FA), has also been explored to achieve phase-pure synthesis under greener conditions. fao.org For instance, in acetic acid-modulated syntheses, pure Ca-BDC-tric was obtained at 80°C, whereas pure Ca-BDC-orth required a higher temperature of 150°C. fao.org Without modulators, a temperature range of 120-150°C often leads to an undesirable mix of both triclinic and orthorhombic phases. fao.org

Beyond the triclinic-orthorhombic conversion, this compound frameworks undergo other significant solid-state transformations upon heating. acs.orgresearchgate.net The Ca(BDC)(DMF)(H₂O) framework experiences a two-step structural change when heated. acs.orgresearchgate.net The initial change occurs around 150°C, involving the breaking of calcium-oxygen bonds with the coordinated water and DMF molecules. acs.orgresearchgate.net This step leads to the formation of a new, nonporous phase, designated as Ca-BDC(400), on the crystal surface. acs.orgresearchgate.net A second, complete transition to the Ca-BDC(400) phase occurs at 400°C. acs.orgresearchgate.net This high-temperature phase is not static; it can reversibly transform into a pseudo-3D framework, Ca(BDC)(H₂O)₃, upon exposure to a humid environment. acs.orgresearchgate.net

The mechanism driving these transformations involves the breaking and reforming of coordination bonds between the calcium ions (Ca²⁺) and the carboxylate groups of the terephthalate ligand, accompanied by the rotation of the ligand itself. acs.orgmdpi.com These crystal-to-crystal transformations are propelled by the tendency to alter the bonding modes and coordination number of the Ca²⁺ ion in response to external stimuli like heat or hydration. acs.orgmdpi.com

Interactive Data Tables

Table 1: Synthesis Conditions for Triclinic and Orthorhombic Polymorphs of Ca(BDC)(DMF)(H₂O)

| Modulator | Synthesis Temperature (°C) | Resulting Phase | Porosity | Source |

| None | Low Temperature | Triclinic (Ca-BDC-tric) | Porous | researchgate.netfao.org |

| None | High Temperature | Orthorhombic (Ca-BDC-orth) | Non-porous | researchgate.netfao.org |

| None | 120 - 150 | Mixture of Triclinic & Orthorhombic | Mixed | fao.org |

| Acetic Acid (AA) | 80 | Triclinic (Ca-BDC-tric) | Porous | fao.org |

| Acetic Acid (AA) | 150 | Orthorhombic (Ca-BDC-orth) | Non-porous | fao.org |

| Formic Acid (FA) | 25 (Room Temp) | Triclinic (Ca-BDC-tric) | Porous | fao.org |

Table 2: Thermally Induced Phase Transitions of this compound MOFs

| Initial Compound | Transition Temperature (°C) | Resulting Phase | Key Transformation Details | Source |

| Ca(BDC)(DMF)(H₂O) | 150 | Ca-BDC(400) (surface) | Breaking of Ca-O bonds with H₂O and DMF molecules. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Ca(BDC)(DMF)(H₂O) | 400 | Ca-BDC(400) (complete) | Complete transformation to a nonporous phase. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Ca-BDC(400) | Exposure to Humidity | Ca(BDC)(H₂O)₃ | Reversible transformation upon hydration. acs.orgresearchgate.net | acs.orgresearchgate.net |

| This compound Trihydrate (CATS) | 200 | This compound Anhydrous Salt (CATAS) | Dehydration process accompanied by volume contraction. mdpi.com | mdpi.com |

Calcium Terephthalate in Metal Organic Framework Mof Chemistry

Calcium Terephthalate (B1205515) as a Ligand in Ca-MOF Construction

The construction of calcium-based metal-organic frameworks (Ca-MOFs) fundamentally relies on the use of the terephthalate dianion (BDC) as the organic linker. researchgate.net This polyfunctional, rigid aromatic carboxylate ligand is frequently employed in the synthesis of coordination polymers due to its ability to bridge metal centers. mdpi.com The synthesis process typically involves reacting a calcium salt with terephthalic acid under various conditions. mdpi.comdoi.org

Researchers have successfully synthesized Ca-MOFs using various calcium precursors, demonstrating the versatility of the approach. Common sources include commercially available calcium salts like calcium chloride (CaCl₂) and calcium oxide. researchgate.netmdpi.com In a move towards greener chemistry, studies have also demonstrated the successful use of calcium precursors derived from waste materials, such as eggshells, which are primarily composed of calcium carbonate. fao.org Similarly, the terephthalate ligand itself can be sourced from recycled polyethylene (B3416737) terephthalate (PET) waste, which is depolymerized to yield 1,4-benzenedicarboxylic acid. doi.orgfao.org

The coordination between the carboxylate (COO⁻) groups of the terephthalate ligand and the calcium (Ca²⁺) ions is the cornerstone of the framework's formation. researchgate.net This interaction leads to the creation of extended, regular motifs that define the MOF's structure. mdpi.com Different solvothermal methods, often using solvents like water and dimethylformamide (DMF), are employed to facilitate the reaction and crystallization process, resulting in various Ca-terephthalate MOF structures, such as [Ca(BDC)(H₂O)₃] and Ca(BDC)(DMF)(H₂O). doi.orgfao.org

Table 1: Examples of Precursors in Ca-Terephthalate MOF Synthesis

| Component | Precursor Source | Reference |

| Calcium Node | Calcium Chloride (CaCl₂) | researchgate.net |

| Calcium Oxide | mdpi.com | |

| Waste Eggshells (CaCO₃) | fao.org | |

| Terephthalate Linker | Terephthalic Acid (TPA/BDC) | researchgate.net |

| Recycled PET Bottles | doi.orgfao.org |

Supramolecular Assembly and Network Topologies of Calcium-Terephthalate MOFs

The assembly of calcium ions and terephthalate linkers into a MOF results in a variety of structures and network topologies. The final architecture is influenced by the coordination environment of the calcium ion and the reaction conditions. mdpi.com Unlike transition metals, the bonding in alkaline-earth metals like calcium is not directed by ligand field stabilization effects, which can lead to more unpredictable geometries and coordination numbers in the final structures. mdpi.com

One documented topology for a Ca-terephthalate MOF, specifically Ca(BDC)(DMF)(H₂O), is the 4⁴ net , which describes a 2D network of 4-membered rings, creating rhombic-shaped channels within the structure. acs.org However, the dimensionality of these frameworks can vary. Layered structures are a common motif for terephthalate salts, but more complex three-dimensional frameworks can also form. mdpi.com For instance, upon hydration, a nonporous phase can transform into a pseudo-3D framework with the formula Ca(BDC)(H₂O)₃. acs.org

The supramolecular arrangement is not static; it can be subject to dynamic crystal-to-crystal transformations. acs.org These transformations are driven by changes in the coordination environment, such as the removal or addition of guest solvent molecules, which alters the bonding between the calcium ions and the terephthalate linkers. mdpi.comacs.org This can lead to significant structural rearrangements, shifting the network from one topology to another. acs.org

Design Principles for Tunable Porosity and Framework Stability

The design of MOFs with tailored porosity and robust stability is a key focus in materials science. mdpi.com General principles involve the judicious selection of metal nodes and organic linkers to control pore size and network connectivity. mdpi.comnih.gov By using linkers of varying lengths, for example, chemists can create isoreticular MOFs—frameworks that share the same underlying topology but have different pore dimensions. mdpi.com

However, Ca-terephthalate MOFs present unique challenges and opportunities. A critical factor influencing their porosity and stability is the dynamic nature of the Ca²⁺ coordination environment. acs.org During the activation process, where guest solvent molecules are typically removed to free up pore volume, the coordination number of the Ca²⁺ ion may decrease. acs.org Instead of creating a stable, porous void, this change often triggers a significant structural rearrangement, which can lead to a loss of porosity or even a complete phase transformation to a nonporous structure. acs.org This behavior helps to explain why some Ca-MOF systems lack permanent porosity after activation. acs.org

To overcome these challenges and achieve tunable porosity, researchers have explored several design strategies:

Modulator-Assisted Synthesis: The introduction of modulators, such as acetic acid or formic acid, during synthesis can influence the resulting MOF phase. fao.org By controlling the reaction kinetics, modulators can help favor the formation of a porous triclinic phase over a non-porous orthorhombic phase. fao.org

Control of Synthesis Conditions: Adjusting parameters like reaction temperature and time is crucial for phase purity and porosity. fao.org For example, specific temperature ranges can lead to the formation of a desired porous phase, while other temperatures might result in a mixture of phases or a non-porous product. fao.org

Strengthening Framework Bonds: General strategies for enhancing MOF stability, which are applicable to Ca-MOFs, include using inert metal ions and ensuring strong metal-ligand interactions to create a more robust framework. mdpi.comacs.org

Influence of Coordination Modes on MOF Architecture

The architecture of calcium-terephthalate MOFs is profoundly influenced by the coordination modes between the calcium ions and the carboxylate groups of the terephthalate linker. acs.org The flexible coordination geometry of the calcium ion allows for various binding modes, which in turn dictate the dimensionality and topology of the resulting framework. mdpi.com

The coordination number of the Ca²⁺ ion and the way the carboxylate groups (COO⁻) bind to it are central to the structural outcome. In anhydrous calcium terephthalate, the Ca²⁺ ion has a coordination number of 6, with all coordinating oxygen atoms originating from the terephthalate linkers. researchgate.net Spectroscopic analysis, such as FT-IR, can provide insight into these coordination modes; for instance, the separation between the asymmetric and symmetric stretching frequencies of the carboxylate group can suggest a monodentate binding mode. researchgate.net

Structural transformations in Ca-terephthalate MOFs are often a direct consequence of changes in these coordination modes. acs.org For example, heating a sample of Ca(BDC)(DMF)(H₂O) can cause the breaking of bonds between Ca²⁺ and the guest water and DMF molecules. acs.org This initial change can then trigger a more profound rearrangement, including the breaking of bonds between calcium and the carboxylate groups, rotation of the terephthalate linker, and subsequent re-coordination of the carboxylate groups to the calcium centers. acs.org These dynamic shifts in coordination are the driving force behind the observed crystal-to-crystal transformations, which can alter the entire framework architecture, for instance, by converting a porous structure into a nonporous one or vice versa upon hydration. acs.org This highlights that the final MOF architecture is not solely determined by the initial building blocks but also by the subtle interplay of their coordination chemistry.

Advanced Applications of Calcium Terephthalate Materials

Energy Storage Technologies

The demand for efficient and sustainable energy storage solutions has driven research into novel electrode materials. Calcium terephthalate (B1205515) has been identified as a promising candidate for anodes in both lithium-ion and sodium-ion batteries, owing to its favorable electrochemical properties and the natural abundance of calcium.

Anhydrous calcium terephthalate (CaC₈H₄O₄) has been investigated as an anode material for lithium-ion batteries. Studies have shown that the anhydrous form of this metal-organic framework delivers superior performance compared to its hydrated counterpart (CaC₈H₄O₄·3H₂O). The absence of coordinated water molecules in the anhydrous structure results in a more spacious and ordered layered framework. This structure provides more reactive sites for lithium-ion interaction and facilitates easier electrolyte transfer. Research has demonstrated that anhydrous this compound anodes can achieve a high capacity, with some studies reporting values as high as 399 mAh g⁻¹ at a current rate of 0.1C, showing no capacity decay within a voltage window of 0.005-3.0 V.

This compound has also shown significant promise as a low-cost and high-performance anode for sodium-ion batteries (SIBs). Researchers have successfully synthesized two-dimensional (2D) this compound flakes with thicknesses ranging from 100 to 300 nm. mdpi.comrsc.org These 2D sheet electrodes exhibit fast kinetics, which translates to superior cycling capacity and high-rate capability. mdpi.comrsc.org This morphology is advantageous for SIBs, an energy storage technology gaining interest due to the widespread availability and low cost of sodium.

The electrochemical performance of this compound electrodes has been characterized by their specific capacity, cycling stability, and rate capability in both lithium-ion and sodium-ion systems.

For lithium-ion batteries , anhydrous this compound demonstrates a high initial capacity and good cycling stability. The ordered, layered structure contributes to its robust performance.

In sodium-ion batteries , 2D this compound flake electrodes have shown excellent high-rate performance, achieving a specific capacity of 195 mAh g⁻¹ at a high current density of 1000 mA g⁻¹. mdpi.comrsc.org This indicates rapid sodium-ion diffusion and charge transfer kinetics, making it a suitable candidate for applications requiring fast charging and discharging.

Interactive Table: Electrochemical Performance of this compound Anodes

| Battery Type | This compound Form | Key Performance Metric | Value | Current Rate | Citation |

| Lithium-ion | Anhydrous (CaC₈H₄O₄) | Specific Capacity | 399 mAh g⁻¹ | 0.1C | |

| Sodium-ion | 2D Flakes | Specific Capacity | 195 mAh g⁻¹ | 1000 mA g⁻¹ | mdpi.comrsc.org |

To further enhance the electrochemical performance of battery anodes, active materials are often combined with conductive carbons to form composite electrodes. While specific research focusing exclusively on this compound-carbon composites is emerging, the strategy is well-established for similar organic electrode materials like disodium (B8443419) terephthalate. In such systems, incorporating materials like reduced graphene oxide (rGO) improves electrical conductivity throughout the electrode, facilitates better electrolyte access to the active material, and helps buffer the volume changes that can occur during ion insertion and extraction. sci-hub.seresearchgate.net Applying this approach to this compound is a promising route to boost its rate capability and long-term cycling stability by ensuring efficient electron transport and maintaining structural integrity. sci-hub.seresearchgate.net

Polymer Composites and Nanocomposites

Beyond energy storage, this compound is being explored as a functional additive to create advanced polymer composites and nanocomposites with enhanced material properties.

Anhydrous this compound salts (CATAS) have been successfully incorporated as a functional filler in recycled poly(ethylene terephthalate) (rPET) via melt processing. mdpi.com The chemical compatibility between the terephthalate-based filler and the rPET matrix, which share common aromatic ring structures, leads to significant improvements in the material's properties. mdpi.com

Research shows that the addition of CATAS enhances both the mechanical strength and thermal stability of the polymer. mdpi.com At low loading levels (e.g., 0.4 wt.%), a rigid amorphous fraction forms at the interface between the polymer and the filler, attributed to aromatic π−π interactions, leading to an increase in tensile strength and Young's modulus. mdpi.com At higher concentrations (up to 30 wt.%), the filler creates hybrid mechanical percolation networks that further restrict the mobility of polymer chains. mdpi.com This results in a notable improvement in thermal stability, with the maximum degradation temperature (Tmax) increasing from 426 °C for neat rPET to 441 °C for a composite containing 30 wt.% CATAS. mdpi.com The shared terephthalate structure between the filler and the matrix allows it to act as an effective nucleating agent, influencing the crystallization behavior of the polymer. mdpi.commdpi.com

Interactive Table: Property Enhancement in rPET/CATAS Composites

| Property | Material | Value | % Improvement | Citation |

| Tensile Strength | Neat rPET | 65.5 MPa | - | mdpi.com |

| rPET + 0.4 wt.% CATAS | 69.4 MPa | 5.95% | mdpi.com | |

| Young's Modulus (E) | Neat rPET | 2887 MPa | - | mdpi.com |

| rPET + 0.4 wt.% CATAS | 3131 MPa | 8.45% | mdpi.com | |

| Max. Degradation Temp. (Tmax) | Neat rPET | 426 °C | - | mdpi.com |

| rPET + 30 wt.% CATAS | 441 °C | 3.52% | mdpi.com |

Interfacial Interactions and Compatibility in Polymer/CaTP Composites

The performance of polymer composites is critically dependent on the interactions at the interface between the polymer matrix and the filler material. In the case of this compound (CaTP) composites, particularly with matrices like recycled poly(ethylene terephthalate) (rPET), the chemical similarity between the filler and the matrix plays a pivotal role in establishing compatibility.

Research into anhydrous this compound (CATAS) as a filler in rPET has revealed the formation of a rigid amorphous fraction at the polymer-filler interface, even at low filler concentrations. This phenomenon is attributed to the aromatic interactions, specifically π-π conjugation, between the benzene (B151609) rings present in both the terephthalate salt and the rPET polymer chains. These interactions restrict the mobility of the polymer chains near the filler surface, leading to a more rigid interfacial layer. The compatibility is further enhanced by the common terephthalate structure shared by both the this compound filler and the rPET matrix.

The strength of these interfacial interactions is crucial for achieving uniform dispersion of the filler within the polymer. Good compatibility prevents the agglomeration of filler particles, which can otherwise act as stress concentration points and degrade the mechanical properties of the composite. The formation of a stable and well-adhered interfacial layer ensures efficient stress transfer from the polymer matrix to the reinforcing filler, which is fundamental to the performance enhancement of the composite material.

Reinforcement Mechanisms and Performance Enhancement in Polymeric Systems

The incorporation of this compound into polymeric systems can lead to significant improvements in their mechanical and thermal properties. The primary reinforcement mechanism is the efficient transfer of applied stress from the polymer matrix to the stiffer and stronger CaTP filler particles, a process that relies heavily on the strong interfacial adhesion discussed previously.

In rPET composites, the addition of anhydrous this compound (CATAS) has demonstrated a notable enhancement in mechanical performance. Studies have shown that a threshold weight amount of CATAS exists for optimal reinforcement. For instance, increasing the CATAS content from 0.1 wt.% to 0.4 wt.% can lead to a tangible increase in both tensile strength and elastic modulus. Beyond this threshold, however, properties may decline due to the agglomeration of nanoparticles, which hinders effective stress transfer. At higher concentrations, the restriction of polymer chain mobility can lead to the formation of hybrid mechanical percolation networks.

The thermal stability of polymers can also be significantly enhanced by the addition of CaTP. The presence of stable aromatic rings in both the terephthalate filler and a matrix like rPET contributes to this improvement. For example, the maximum degradation temperature (Tmax) of rPET has been shown to increase with higher contents of CATAS, indicating a delay in thermal decomposition. This enhancement is attributed to the chemical compatibility and the inherent thermal stability of the this compound salt.

Table 1: Mechanical Properties of rPET/CATAS Nanocomposites

| CATAS Content (wt.%) | Tensile Strength (MPa) | Elastic Modulus (E) (MPa) |

|---|---|---|

| 0 (Neat rPET) | 65.5 | 2887 |

| 0.1 | - | - |

| 0.4 | 69.4 | 3131 |

| > 0.4 | Decreased Performance | Decreased Performance |

Data compiled from studies on recycled Poly(ethylene terephthalate)/Anhydrous this compound nanocomposites.

Environmental Remediation and Gas Capture

Carbon Dioxide (CO2) Capture and Adsorption

This compound is a component in the synthesis of certain calcium-based metal-organic frameworks (Ca-MOFs), which are investigated for their potential in carbon dioxide capture. mdpi.com These materials leverage the uniform distribution of metal ions within a porous structure to enhance CO2 capture capacity and stability over multiple carbonation-calcination cycles. mdpi.com

When Ca-MOFs constructed with terephthalic acid as the organic ligand are heated, they can transform into highly porous structures containing calcium oxide (CaO) nanoparticles. mdpi.com These CaO sites are active for capturing CO2 at high temperatures. The MOF-derived structure helps to prevent the sintering and aggregation of the CaO nanoparticles, which is a common issue that leads to a decrease in the CO2 capture capacity of conventional CaO sorbents over time. mdpi.comresearchgate.net Research has shown that Ca-MOF derived sorbents can exhibit high CO2 capture capacities, with some single-metal component Ca-MOFs demonstrating capacities up to 72 wt.%. mdpi.com The stability and efficiency of these materials highlight a promising route for developing advanced sorbents for post-combustion CO2 capture. mdpi.com

Removal of Heavy Metal Ions from Aqueous Solutions

Metal-organic frameworks (MOFs), including those synthesized using terephthalate-based ligands and calcium, are recognized for their potential in removing heavy metal ions from water. researchgate.nettaylorfrancis.com Their high porosity, large surface area, and tunable functionality make them effective adsorbents. taylorfrancis.comrsc.org The mechanism of removal often involves the interaction of heavy metal ions with specific functional groups on the organic linkers or through coordination with the metal nodes of the MOF structure. researchgate.net

While direct studies focusing solely on this compound for this application are limited, the broader class of terephthalate-based MOFs has shown effectiveness. For example, composites of copper terephthalate MOFs have been assessed for the removal of various divalent metal ions, including manganese, copper, and zinc. rsc.org The porous structure of these materials allows them to trap heavy metal ions, and the presence of functional groups can facilitate ion exchange or chelation, leading to their effective separation from aqueous solutions. researchgate.netrsc.org The engineering of these materials, such as by incorporating additional functional groups like hydroxyl or carboxylic groups into the terephthalate linkers, can further enhance their adsorption capacities through coordination and electrostatic interactions. rsc.org

Thermochemical Energy Storage Systems

This compound Hydrates for Heat Storage

Salt hydrates are a promising class of materials for thermochemical energy storage (TCES), particularly for applications involving low-grade waste heat below 200°C. mdpi.com The principle of TCES relies on a reversible chemical reaction—typically the dehydration and hydration of a salt—to store and release thermal energy. This compound trihydrate (CaTP·3H₂O) has been identified as a particularly promising candidate within this class of materials. researchgate.net

The energy storage process involves an endothermic dehydration step, where heat is applied to the hydrated salt, releasing water vapor and forming the anhydrous salt. This stored energy can be released on demand through an exothermic hydration reaction when the anhydrous salt is exposed to water vapor. mdpi.com this compound trihydrate has demonstrated a high potential for heat storage, showing a significant enthalpy of dehydration. mdpi.comresearchgate.net Its thermal stability up to 220°C makes it suitable for applications in the 100-200°C temperature range. mdpi.com Furthermore, initial studies have indicated good cycle stability, which is crucial for the long-term performance of any heat storage system. researchgate.net

Table 2: Enthalpy of Dehydration for Select Calcium Dicarboxylate Salt Hydrates

| Compound | Enthalpy of Dehydration (J/g) |

|---|---|

| This compound trihydrate | 695 |

| Tetrafluoro this compound tetrahydrate | 657 |

| Calcium malonate dihydrate | 637 |

Data sourced from comparative studies on Ca-dicarboxylate salt hydrates for thermochemical energy storage. mdpi.com

Reversible Dehydration/Rehydration for Energy Cycling

Proton Conduction Membranes

This compound, particularly in the form of a metal-organic framework (MOF), has been investigated as a promising material for enhancing the performance of proton conduction membranes. rsc.org These materials are of interest for applications such as proton exchange membrane fuel cells (PEMFCs). The incorporation of this compound-based MOFs into existing polymer membranes, such as Nafion, has been shown to significantly improve their proton conductivity. rsc.orgscilit.com

Role in Proton Exchange Membrane (PEM) Enhancement

The primary role of this compound in the enhancement of Proton Exchange Membranes (PEMs) is to improve their proton conductivity. rsc.org Research has demonstrated that doping Nafion membranes with hydrated this compound (a Ca-MOF) can lead to a substantial increase in proton conductivity, in some cases nearly doubling it compared to a pure Nafion membrane at elevated temperatures. rsc.orgrsc.org

The enhancement is attributed to the inherent properties of the this compound MOF, which include abundant hydrophilic groups and the presence of continuous hydrogen bonds within its crystal structure. rsc.orgscilit.com These features facilitate the transport of protons through the membrane. The doping of Ca-MOF into the Nafion matrix has been shown to increase proton conductivity by up to 95%, a rate that surpasses many other reported MOFs. rsc.org The degree of this enhancement is dependent on the amount of the Ca-MOF incorporated into the composite membrane. rsc.org

Below is a data table summarizing the impact of this compound MOF doping on the proton conductivity of Nafion membranes.

| Membrane Composition | Temperature (K) | Proton Conductivity Enhancement (vs. Pure Nafion) |

| Ca-MOF/Nafion-7 | 353 | 1.95 times |

This data is based on a specific study and the enhancement can vary with the doping amount. rsc.org

Mechanism of Proton Transport in this compound Composites

Proton transport in these composite membranes is believed to occur through two primary mechanisms:

Vehicle Mechanism: Protons are transported through the membrane via water molecules or other small molecules. The hydrophilic nature of the Ca-MOF helps to retain water within the membrane, which is crucial for this mechanism.

Grotthuss Mechanism: Protons "hop" between adjacent water molecules or other proton-donating groups through the formation and breaking of hydrogen bonds. The continuous hydrogen bond networks present in the this compound crystal structure are thought to facilitate this type of transport. rsc.orgscilit.com

The combination of these mechanisms, facilitated by the unique structure of the this compound MOF, leads to the observed enhancement in proton conductivity in composite membranes. rsc.org

Computational and Theoretical Studies on Calcium Terephthalate

Molecular Modeling and Simulation of Crystal Structures and Dynamics

Molecular modeling and simulations have been instrumental in elucidating the structural dynamics of calcium terephthalate (B1205515), particularly its various hydrated and anhydrous forms. These computational techniques allow researchers to visualize and analyze the complex transformations that occur under different environmental conditions, such as heating or exposure to humidity.

One key area of investigation has been the dynamic changes in the crystal structure of calcium terephthalate metal-organic frameworks (MOFs). For instance, simulations of Ca(BDC)(DMF)(H₂O) (where BDC is 1,4-benzenedicarboxylate and DMF is dimethylformamide) reveal a two-step structural transformation upon heating. The initial phase, occurring around 150°C, involves the breaking of calcium-oxygen (Ca-O) bonds with water and DMF molecules, leading to their removal from the crystal surface. This transforms the material into a new, nonporous phase. A second transition at approximately 400°C results in the complete conversion to the anhydrous Ca-BDC(400) phase.

These simulations have led to proposed mechanisms for these crystal-to-crystal transformations. The process is believed to involve the breaking of bonds between the Ca²⁺ ions and the carboxylate groups of the terephthalate ligand, followed by the rotation of the ligand and subsequent re-coordination of the carboxylate groups to the calcium centers. These rearrangements are driven by changes in the coordination number of the Ca²⁺ ion. Interestingly, unlike some other MOFs, the decrease in the Ca²⁺ coordination number upon solvent removal leads to a significant structural rearrangement rather than a simple expansion or contraction of the pores.

Furthermore, these models show that the anhydrous phase can be reversibly transformed back to a hydrated, pseudo-3D framework, [Ca(BDC)(H₂O)₃], upon exposure to a humid environment. The synthesis of this compound can yield a monoclinic crystal structure with the formula [Ca(BDC)(H₂O)₃]. researchgate.net Multicanonical molecular dynamics simulations, although applied to related systems like PET-degrading enzymes, demonstrate the power of this technique to reveal intermediate forms and understand reaction cycles involving calcium and terephthalate-like structures. nih.gov

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and bonding characteristics of materials. For this compound, DFT studies have provided fundamental insights into the nature of the interactions between the calcium ions and the terephthalate ligands.

DFT calculations have been employed to understand the cleavage mechanism of Poly(ethylene terephthalate) (PET) catalyzed by calcium compounds, a process closely related to the formation and stability of this compound. nih.gov These studies, often using functionals like B3LYP with basis sets such as 6-311++G**, help to map out reaction pathways and energy barriers. nih.gov

A key finding from spectroscopic and theoretical studies is the nature of the bond between the calcium ion (Ca²⁺) and the carboxylate (COO⁻) groups of the terephthalate ligand. The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group, observed in experimental FTIR spectra and calculated using DFT, suggests a monodentate coordination. In the anhydrous form of this compound, the Ca²⁺ ion has a coordination number of 6, with all coordinating oxygen atoms belonging to the terephthalate linkers. DFT calculations on related calcium complexes have shown that Ca-N and, by extension, Ca-O bonds possess a significant ionic character. nih.gov

DFT has also been used to predict the vibrational spectra (IR and Raman) of calcium-containing compounds, which can then be compared to experimental results to validate structural models. academie-sciences.fr By calculating the bond dissociation energies (BDEs), DFT can predict which chemical bonds are most likely to break during thermal degradation, offering insights into the material's stability. mdpi.com For instance, in PET dimers, the C–C bonds on the main chain are calculated to have the lowest BDEs, followed by the C–O bonds. mdpi.com

Prediction of Material Behavior and Performance

A significant application of computational studies is the prediction of the material behavior and performance of this compound, particularly when it is used as a component in composite materials. These predictions are crucial for designing new materials with tailored properties.

This compound anhydrous salts (CATAS) have been investigated as a filler to enhance the properties of recycled poly(ethylene terephthalate) (rPET). researchgate.net Computational models, in conjunction with experimental data, help to explain the observed improvements in mechanical and thermal properties. For example, the addition of small amounts of CATAS (up to 0.4 wt. %) to rPET has been shown to increase tensile strength and elastic modulus. researchgate.net This is attributed to strong interactions at the rPET/CATAS interface, including aromatic π-π stacking interactions between the filler and the polymer matrix. researchgate.net